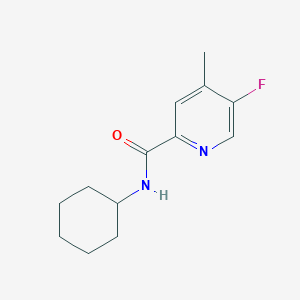

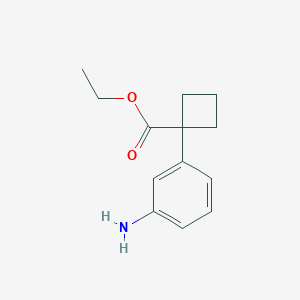

![molecular formula C15H14N2O7S B2782447 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide CAS No. 1105234-90-9](/img/structure/B2782447.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

Benzo[d][1,3]dioxole derivatives can be synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxole derivatives can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis

Benzo[d][1,3]dioxole incorporated diselenide, synthesized using stable and readily available starting material, can be transformed into various synthetically important unsymmetrical monoselenides .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]dioxole derivatives can be analyzed using techniques like thermal gravimetric analysis .Mecanismo De Acción

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide inhibits CA enzymes by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the production of bicarbonate, which can have effects on physiological processes such as acid-base balance and respiration.

Biochemical and Physiological Effects:

Studies have shown that this compound can effectively inhibit CA enzymes in vitro and in vivo. Inhibition of CA enzymes has been shown to have effects on acid-base balance, respiration, and bone resorption. This compound has also been shown to have potential in imaging techniques such as PET due to its ability to bind to CA enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide in lab experiments is its ability to selectively inhibit CA enzymes, which can be useful in studying the physiological effects of CA inhibition. However, one limitation is that this compound is a sulfonamide derivative, which may have off-target effects on other enzymes and proteins.

Direcciones Futuras

Future research on N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide could focus on its potential use in imaging techniques such as PET, as well as its therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. Additionally, further studies could be conducted to determine the off-target effects of this compound and its selectivity for CA enzymes.

Métodos De Síntesis

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-nitrobenzenesulfonyl chloride with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The resulting product is then reacted with sodium hydride and benzo[d][1,3]dioxole-5-boronic acid to yield the final product, this compound.

Aplicaciones Científicas De Investigación

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide has been studied for its potential use in inhibiting CA enzymes, which are involved in many physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of CA enzymes has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use in imaging techniques such as positron emission tomography (PET) due to its ability to bind to CA enzymes.

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O7S/c18-17(19)12-3-1-2-4-15(12)25(20,21)16-7-8-22-11-5-6-13-14(9-11)24-10-23-13/h1-6,9,16H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYUWUWUKLWKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

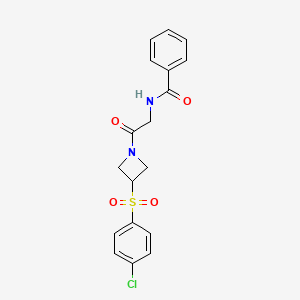

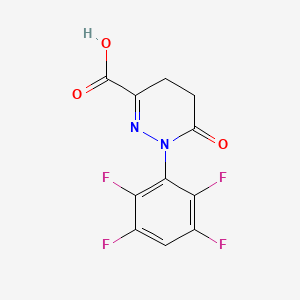

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)

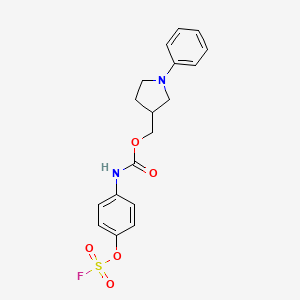

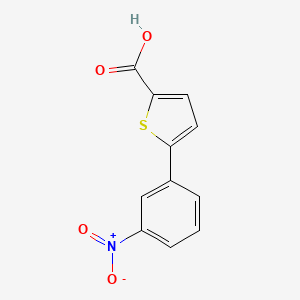

![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)

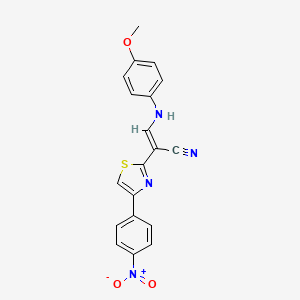

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)

![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)